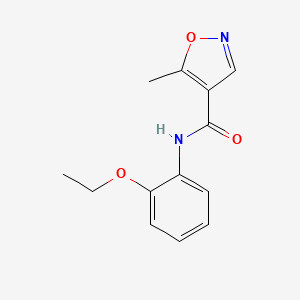

N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

CAS No. |

61643-32-1 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C13H14N2O3/c1-3-17-12-7-5-4-6-11(12)15-13(16)10-8-14-18-9(10)2/h4-8H,3H2,1-2H3,(H,15,16) |

InChI Key |

UIAWNCLALKZFMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Acidic hydrolysis (HCl, 110°C) produces 5-methyl-1,2-oxazole-4-carboxylic acid and 2-ethoxyaniline as primary products.

-

Alkaline hydrolysis (NaOH, aqueous ethanol, reflux) yields the corresponding carboxylate salt.

This reaction is critical for modifying the compound’s solubility and biological activity.

Oxidation Reactions

The methyl group on the oxazole ring and the ethoxy substituent are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 80°C | 5-carboxy-1,2-oxazole derivative |

| CrO₃ | Acetic acid, 50°C | Oxazole-4-carboxylic acid |

| H₂O₂ | Neutral pH, RT | Partially oxidized ethoxyphenyl side products |

Oxidation pathways are highly dependent on reaction conditions, with KMnO₄ favoring complete oxidation of the methyl group.

Substitution Reactions

The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS):

-

Nitration (HNO₃/H₂SO₄, 0–5°C) introduces a nitro group at the para position relative to the ethoxy group.

-

Halogenation (Cl₂, FeCl₃ catalyst) yields chloro-substituted derivatives.

The oxazole ring itself is less reactive toward EAS due to electron-withdrawing effects of the heteroatoms .

Reduction Reactions

Selective reduction of the carboxamide group is achievable:

-

LiAlH₄ in anhydrous THF reduces the amide to a primary amine, forming N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-methylamine.

-

Catalytic hydrogenation (H₂/Pd-C) under mild conditions preserves the oxazole ring while reducing nitro groups if present.

Stability Under Thermal and Photolytic Conditions

-

Thermal decomposition (>200°C) generates CO₂ and fragmented aromatic byproducts.

-

UV exposure (254 nm) induces cleavage of the ethoxy group, forming phenolic derivatives.

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage.

-

Oxidation : Radical intermediates form during KMnO₄-mediated oxidation, confirmed by ESR studies.

This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Data from EvitaChem and Degruyter provide foundational insights, though further experimental validation is recommended for novel derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique oxazole ring structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. Researchers have utilized this compound to create derivatives with enhanced biological activities or improved physical properties.

Reagent in Organic Reactions

The compound is also employed as a reagent in various organic reactions, facilitating the development of new materials and specialty chemicals. Its reactivity can be exploited in coupling reactions, leading to the formation of diverse chemical entities.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including fungi such as Sclerotinia sclerotiorum and Botrytis cinerea, with IC50 values indicating potent activity against these organisms .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms that may involve modulation of key signaling pathways associated with cell survival and proliferation . For instance, certain derivatives showed promising results against breast cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Medical Applications

Therapeutic Potential

this compound is under investigation for its therapeutic effects against various diseases. Its anti-inflammatory properties have been noted in preclinical studies, suggesting potential applications in treating inflammatory conditions . Additionally, research into its role as a covalent inhibitor of specific enzymes highlights its promise in developing antiviral therapies .

Neuroprotective Effects

Preliminary findings suggest that this compound may promote neurite growth and exert neuroprotective effects in neuronal cultures. This aspect opens avenues for exploring its use in neurodegenerative diseases .

Industrial Applications

Material Development

The unique chemical properties of this compound make it suitable for the development of new materials, including polymers and coatings. Its stability and reactivity can be harnessed to create materials with desirable characteristics for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects . The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key structural analogs, focusing on substituent variations and their implications:

Data Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Solubility: Halogenated derivatives (e.g., dichlorophenyl, difluorophenyl) exhibit lower aqueous solubility due to increased hydrophobicity but form stable hydrates (e.g., monohydrate or hemihydrate) that enhance crystallinity .

Biological Activity: Leflunomide analogs with halogenated aryl groups (e.g., 2,6-dichlorophenyl) show potent immunomodulatory effects by inhibiting dihydroorotate dehydrogenase (DHODH), a mechanism likely shared by the ethoxyphenyl derivative . Teriflunomide impurities (e.g., Impurity-F with trifluoromethyl) suggest that electron-withdrawing groups may alter metabolic stability or target binding .

Synthetic Accessibility :

- The compound and its analogs are synthesized via nucleophilic acyl substitution, reacting 5-methylisoxazole-4-carboxylic acid chloride with substituted anilines . This method is robust and scalable.

Positional and Electronic Effects

- Ortho vs.

- Electron-Donating vs. Withdrawing Groups : Ethoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups modulate the carboxamide’s electronic environment, influencing hydrogen-bonding capacity and interaction with enzymes like DHODH .

Biological Activity

N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, often utilizing automated reactors to enhance yield and purity. The general synthetic pathway includes:

- Formation of the oxazole ring.

- Introduction of the ethoxyphenyl group.

- Final carboxamide formation through acylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For instance, it demonstrated significant activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae with IC50 values lower than those of standard fungicides like hymexazol .

Anticancer Effects

The compound also shows potential anticancer properties. Studies suggest that it interacts with specific molecular targets involved in cell proliferation and apoptosis. The mechanism likely involves modulation of biochemical pathways that lead to the inhibition of cancer cell growth. For example, in vitro studies have indicated that this compound can induce apoptosis in cancerous cells by activating caspase pathways.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby disrupting normal cell function.

- Receptor Interaction : The compound can bind to specific receptors, modulating signaling pathways that control cell survival and death.

- Gene Expression Modulation : Research has shown that it can affect gene expression related to immune responses, enhancing or suppressing certain pathways depending on the context .

Immunomodulatory Effects

In a study focusing on immunomodulation, this compound was found to influence the production of pro-inflammatory cytokines. This property suggests its potential use in treating autoimmune diseases by regulating immune responses .

Comparative Efficacy

A comparative study was conducted to evaluate the efficacy of this compound against other oxazole derivatives. Results indicated that while several derivatives exhibited antifungal activity, this compound had superior performance against specific fungal pathogens .

Summary Table of Biological Activities

Q & A

Q. 1.1. What synthetic methodologies are validated for preparing N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The compound is synthesized via condensation of 5-methyl-1,2-oxazole-4-carboxylic acid with 2-ethoxyaniline under coupling reagents like EDCI/HOBt. Crystallographic studies of analogs (e.g., N-(2,4-difluorophenyl) derivatives) confirm the importance of activating the carboxylic acid group and optimizing reaction conditions (e.g., solvent, temperature) to achieve >90% purity. Post-synthetic purification via recrystallization in ethanol/water mixtures is recommended .

Q. 1.2. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogs like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, SCXRD revealed a dihedral angle of 8.08° between the oxazole and aryl rings, stabilized by O–H⋯N and N–H⋯O hydrogen bonds. Use SHELX software (e.g., SHELXL for refinement) to resolve disorder in methyl groups and validate hydrogen-bonding networks .

Q. 1.3. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm regiochemistry of the oxazole ring via -NMR (e.g., methyl protons at δ ~2.5 ppm) and -NMR (carbonyl at ~160 ppm).

- FTIR : Identify carboxamide C=O stretching (~1650 cm) and N–H bending (~1550 cm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for CHNO, expected m/z 275.1056) .

Advanced Research Questions

Q. 2.1. How does the substitution pattern on the aryl group affect bioactivity?

Structure-activity relationship (SAR) studies on leflunomide analogs (e.g., 2-ethoxy vs. 2,4-difluorophenyl) show that electron-withdrawing groups (e.g., –F) enhance immunomodulatory activity by increasing electrophilicity at the carboxamide moiety. However, bulky substituents (e.g., –OCH) may reduce solubility, requiring formulation optimization .

Q. 2.2. What computational approaches predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with targets like TGR5 or viral polymerases. For example, analogs with 2-ethoxy groups showed stable binding to MPXV A42R protein (ΔG ~-9.2 kcal/mol) via hydrophobic interactions and hydrogen bonds with Arg-132 and Tyr-135 .

Q. 2.3. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data may arise from polymorphic forms. SCXRD of hemihydrate vs. anhydrous forms (e.g., C11H8F2N2O2·0.5H2O) reveals differences in hydrogen-bonding networks (R(16) motifs vs. linear chains), which impact solubility and membrane permeability. Pair differential scanning calorimetry (DSC) with dissolution studies to correlate crystal packing with bioavailability .

Q. 2.4. What strategies optimize metabolic stability of this compound?

- Isotope labeling : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.

- Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption.

Validate via in vitro microsomal assays (e.g., t in human liver microsomes) .

Data Analysis and Experimental Design

Q. 3.1. How to design dose-response studies for immunomodulatory activity?

Use murine collagen-induced arthritis (CIA) models:

- Dosing : Administer 10–100 mg/kg/day orally for 14 days.

- Endpoints : Measure serum TNF-α (ELISA) and joint inflammation (histopathology).

- Controls : Compare with methotrexate or leflunomide. Statistical significance requires n ≥ 8 per group (ANOVA, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.